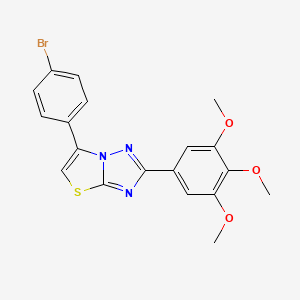
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of thiazolo-triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(3,2-b)(1,2,4)-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, condensation reactions, and substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo(3,2-b)(1,2,4)-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic compounds.
Applications De Recherche Scientifique
Thiazolo(3,2-b)(1,2,4)-triazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of thiazolo(3,2-b)(1,2,4)-triazole derivatives involves interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure of the compound and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo-triazole derivatives and related heterocyclic compounds. Examples include:
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(phenyl)-2-(3,4,5-trimethoxyphenyl)-
- Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-
Uniqueness
The uniqueness of thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl and trimethoxyphenyl groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
140405-71-6 |
|---|---|
Formule moléculaire |
C19H16BrN3O3S |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3 |
Clé InChI |
SLUQVEDMAFGEEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




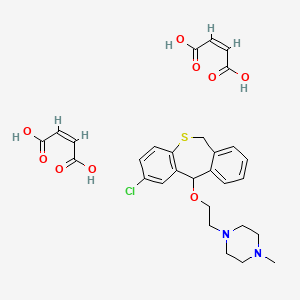


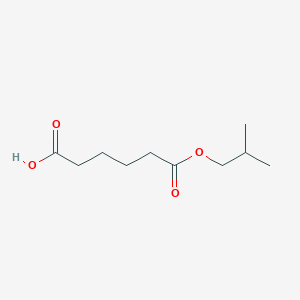
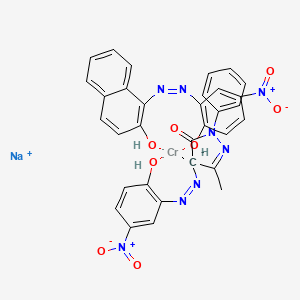

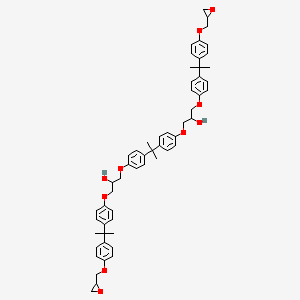
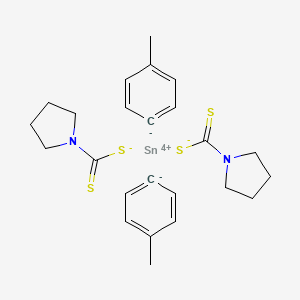
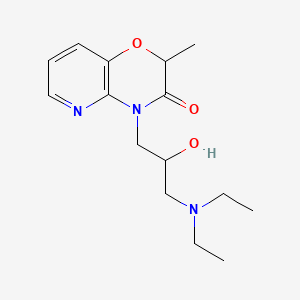
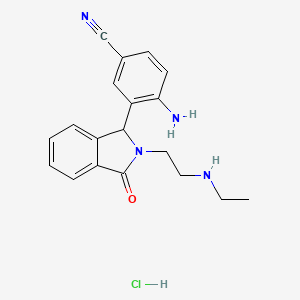
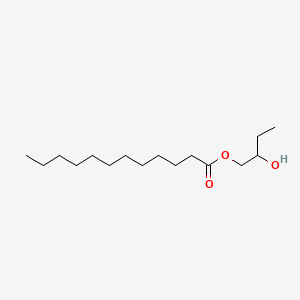
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12751027.png)
